(1R,3S)-3-Ethynylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Ethynylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry and the presence of an ethynyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Ethynylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, often a cyclohexanone.
Formation of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclohexane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and reductive amination steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Ethynylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or further to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for amide or sulfonamide formation.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.
Reduction: Ethylcyclohexanamine or cyclohexylamine.
Substitution: Amides, sulfonamides, or other substituted amine derivatives.
Scientific Research Applications
(1R,3S)-3-Ethynylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: Investigated for its potential as a ligand in enzyme studies or as a precursor for bioactive molecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Ethynylcyclohexan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethynyl group can participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclohexanol: Similar in structure but lacks the ethynyl group.
(1R,3S)-3-Ethylcyclohexan-1-amine: Similar but with an ethyl group instead of an ethynyl group.
(1R,3S)-3-Cyclohexylamine: Lacks the ethynyl group and has a simpler structure.
Uniqueness
(1R,3S)-3-Ethynylcyclohexan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for developing new materials and studying specific biochemical interactions.
Properties
IUPAC Name |
(1R,3S)-3-ethynylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-7-4-3-5-8(9)6-7/h1,7-8H,3-6,9H2/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNJDBTDHTRSY-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCC[C@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.